2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine
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Overview
Description
2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a bromophenyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthetic routes with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyrimidines: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-A]pyrazines: Contain a pyrazine ring and exhibit different electronic properties.
Imidazo[1,2-A]pyrazoles: Feature a pyrazole ring and are often used in different medicinal applications.
Uniqueness
2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the development of selective inhibitors and materials with specialized functions .
Properties
Molecular Formula |
C13H10BrN3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C13H10BrN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 |
InChI Key |
LAAXWJGVLMSJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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